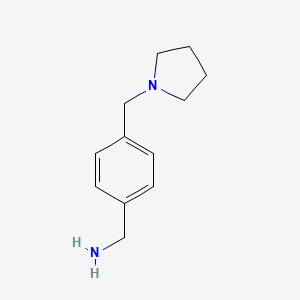

4-(Pyrrolidin-1-ylméthyl)benzylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of an aromatic diamine monomer containing a pyridine unit was achieved through the Friedel–Crafts acylation followed by nucleophilic substitution and reduction with SnCl2 and HCl . Another synthesis method involves a one-pot oxidative condensation reaction of benzylamines with acetophenones, which can be applied to the synthesis of pyridine derivatives . Additionally, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides was developed, showcasing the use of pyridinylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of an anyle-pyridine derivative was determined, revealing short contacts between neighboring pyridine fragments . Another study reported the structural characterization of a heterocyclic compound with a pyridin-2-yl group, which was analyzed using X-ray diffraction and density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives and related compounds are diverse. One study described the metal-free synthesis of G-quadruplex binding ligands through a sequential addition of reagents to a pyridine synthesis system . Another paper detailed a multi-component synthesis of highly functionalized pyrroles, where the pyridin-2-ylmethyl group was introduced successfully . Additionally, a "one-pot" synthesis of polysubstituted pyrroles from benzylamines under metal-free conditions was developed, demonstrating the versatility of benzylamines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. Novel polyimides prepared from a pyridine-containing diamine monomer exhibited exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The spectroscopic properties of anyles of 4-benzoylpyridine were investigated, revealing bathochromic and solvatochromic shifts depending on the solvent type . Furthermore, the luminescence properties of coordination polymers based on a pyridine-substituted triazolyl benzoate ligand were discussed, highlighting the potential for applications in luminescent materials .

Applications De Recherche Scientifique

- Exemple: Les dérivés de PMA ont été étudiés comme agents antiviraux, antipsychotiques et analgésiques .

- Exemple: Les complexes de palladium avec des ligands dérivés de PMA présentent une activité catalytique dans les réactions de couplage croisé .

- Exemple: Les nanoparticules fonctionnalisées au PMA améliorent la délivrance de médicaments ou agissent comme biosenseurs .

- Exemple: Les polymères dérivés de PMA trouvent une utilisation dans les systèmes d'administration de médicaments ou la science des matériaux .

Chimie médicinale et découverte de médicaments

Chimie verte et synthèse durable

Catalyse et conception de ligands

Science des matériaux et modification de surface

Synthèse organique et réactions d'ouverture de cycle

Neurochimie et analogues des neurotransmetteurs

Safety and Hazards

The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

While specific future directions for 4-Pyrrolidin-1-ylmethyl-benzylamine are not mentioned in the available literature, the pyrrolidine scaffold is a subject of ongoing research due to its versatility in drug discovery . The design of new pyrrolidine compounds with different biological profiles is a promising area of study .

Propriétés

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJFYCYUKSAOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407180 | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91271-79-3 | |

| Record name | 4-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-ylmethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

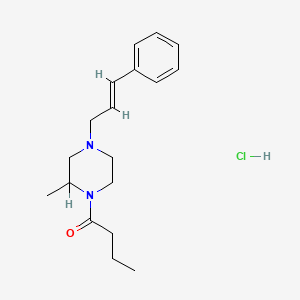

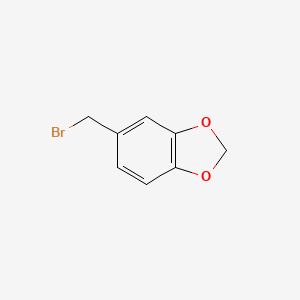

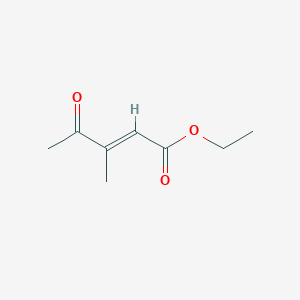

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)

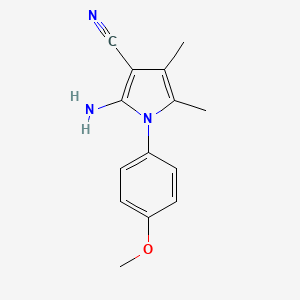

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)